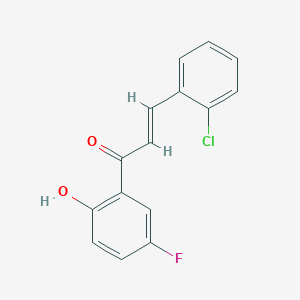

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO2/c16-13-4-2-1-3-10(13)5-7-14(18)12-9-11(17)6-8-15(12)19/h1-9,19H/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLSPFHJUYEIBD-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 5-fluoro-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the process. Additionally, the use of greener solvents and catalysts may be explored to make the production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carboxylic acids, while reduction may produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one exhibit anticancer properties. Studies have shown that derivatives of chalcones can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The presence of halogenated phenyl groups enhances their biological activity, particularly against breast and colon cancer cell lines .

Antimicrobial Properties

Chalcone derivatives, including this compound, have been investigated for their antimicrobial activities. They have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory properties of similar compounds. The ability to inhibit pro-inflammatory cytokines makes them valuable in treating inflammatory diseases .

Analytical Chemistry Applications

HPLC Standards

this compound is utilized as a standard in High-Performance Liquid Chromatography (HPLC). Its purity and stability make it suitable for quality control in pharmaceutical formulations and research laboratories .

Reference Material for Screening

This compound serves as a reference material for screening assays aimed at identifying novel therapeutic agents. Its chemical profile allows researchers to compare the efficacy of new compounds against established standards .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) comparable to leading antibiotics.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural or functional group variations exhibit distinct biological and physicochemical properties. Below is a comparative analysis based on substituent effects, activity, and crystallographic

Substituent Effects on Bioactivity

Antimicrobial and Antifungal Activity

- Halogen vs. Methoxy Substitutions: Chalcones with 4-chloro (e.g., (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) show stronger antifungal activity (MIC = 0.07 µg·mL⁻¹ against Trichophyton rubrum) than non-halogenated analogs . Methoxy groups (e.g., in biphenyl chalcones) correlate with antioxidant activity but weaker antimicrobial effects compared to halogenated derivatives .

Hydroxyl Group Impact :

Crystallographic and Conformational Analysis

- Dihedral Angles :

- The dihedral angle between rings A and B in the target compound is likely similar to (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (7.14°–56.26°), influencing planarity and intermolecular interactions .

- Chlorothiophene analogs (e.g., (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one) exhibit tighter packing due to sulfur-containing rings, which may reduce solubility compared to the target compound .

Hybrid Chalcone Derivatives

- Thiazole Hybrids: Chalcone-thiazole hybrids like (2E)-3-(2-chlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one (IC₅₀ = 6.51 µM for DNA gyrase inhibition) demonstrate that heterocyclic rings can enhance target specificity but may reduce bioavailability compared to simpler chalcones .

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, also known by its CAS number 850799-78-9, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H10ClF O2

- Molecular Weight: 276.69 g/mol

- InChI Key: TYSGUQCBLZRABZ-XVNBXDOJSA-N

- SMILES Representation: O=C(C=CC1=CC=C(Cl)C=C1)C2=CC(F)=CC=C2O

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Molecules demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This suggests a potential role in protecting against oxidative damage, which is a contributing factor in many chronic diseases .

Anti-inflammatory Effects

Further investigations have shown that this compound possesses anti-inflammatory properties. It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in inflammatory conditions .

Case Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at micromolar concentrations. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations .

Case Study 2: Neuroprotection

A study focusing on neuroprotective effects found that the compound could mitigate neuronal cell death induced by oxidative stress. This was demonstrated through reduced levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures treated with the compound .

Research Findings Summary Table

Q & A

Q. How can low solubility in aqueous media be mitigated for in vivo studies?

- Formulation Strategies : Use of co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation (liposomes) enhances bioavailability. LogP calculations (e.g., ~3.2 via ChemDraw) guide solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.